![molecular formula C10H13FN2O6 B11746430 1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B11746430.png)
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a pyrimidine dione moiety. It is known for its potential biological activities and is often studied for its role in medicinal chemistry and drug development.
准备方法
The synthesis of 1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the fluorinated oxolane ring. This can be achieved through the fluorination of a suitable precursor, followed by the introduction of hydroxyl and hydroxymethyl groups.
- The pyrimidine dione moiety is then synthesized separately, often starting from a uracil derivative.
- The final step involves the coupling of the fluorinated oxolane ring with the pyrimidine dione moiety under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
- The process may include purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom in the oxolane ring can be substituted with other functional groups under appropriate conditions.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new chemical entities.
-
Biology
- Investigated for its potential biological activities, including antiviral and anticancer properties.
- Used in studies to understand its interaction with biological macromolecules.
-
Medicine
- Explored as a potential therapeutic agent in drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of intermediates for various industrial processes.
作用机制
The mechanism of action of 1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may interact with enzymes or receptors involved in key biological pathways.
- It can inhibit or activate specific proteins, leading to a cascade of biochemical events.
-
Pathways Involved
- The exact pathways depend on the biological context and the specific target of the compound.
- It may modulate signaling pathways, gene expression, or metabolic processes.
相似化合物的比较
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione: Similar structure but different stereochemistry.
1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione: Contains an additional methyl group.
-
Uniqueness
- The specific stereochemistry and functional groups of this compound contribute to its unique biological and chemical properties.
- Its fluorinated oxolane ring and pyrimidine dione moiety make it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H13FN2O6 |
|---|---|
分子量 |
276.22 g/mol |
IUPAC 名称 |
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c11-6-7(16)5(3-15)19-9(6)13-1-4(2-14)8(17)12-10(13)18/h1,5-7,9,14-16H,2-3H2,(H,12,17,18)/t5-,6+,7-,9?/m1/s1 |
InChI 键 |
QQGGRUHEDAEEQQ-GHKVCSSESA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1C2[C@H]([C@@H]([C@H](O2)CO)O)F)CO |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


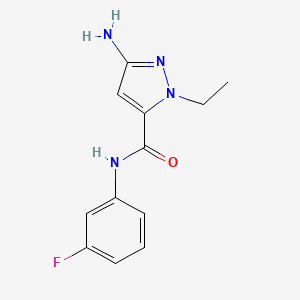
![1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746363.png)
![3-[(2-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746370.png)
![1-ethyl-4-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746377.png)
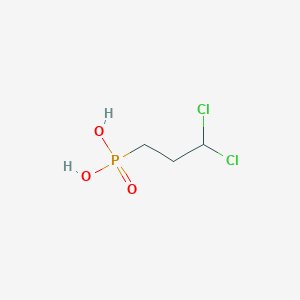
![3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11746393.png)

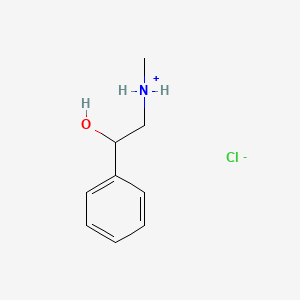
amine](/img/structure/B11746425.png)
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol](/img/structure/B11746435.png)
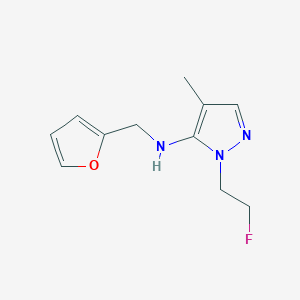
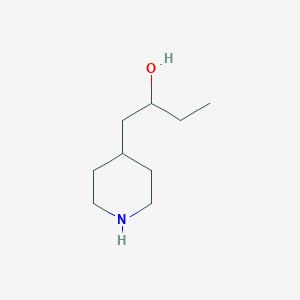
![[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B11746440.png)
![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11746445.png)
